molecular formula C16H14FNO2 B5710793 1-[(4-fluorophenoxy)acetyl]indoline

1-[(4-fluorophenoxy)acetyl]indoline

Cat. No.: B5710793
M. Wt: 271.29 g/mol
InChI Key: PGSDZQFBMHNPFI-UHFFFAOYSA-N
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Description

1-[(4-fluorophenoxy)acetyl]indoline is an indoline derivative featuring a 4-fluorophenoxy acetyl group at the N1 position of the indoline scaffold.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDZQFBMHNPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-[(4-fluorophenoxy)acetyl]indoline with structurally similar indoline derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Biological Activity Reference
1-[(4-fluorophenoxy)acetyl]indoline 4-fluorophenoxy C16H13FNO2 282.29 α1-AR antagonism (inferred)
1-[(4-chlorophenyl)acetyl]indoline 4-chlorophenyl C16H14ClNO 271.74 Not explicitly reported
1-[(2-isopropylphenoxy)acetyl]indoline 2-isopropylphenoxy C19H21NO2 295.38 Not explicitly reported

Key Observations :

  • Electron Effects: The 4-fluorophenoxy group in the target compound is smaller and more electronegative than the 4-chlorophenyl group in its chloro analog, which may influence electronic interactions with biological targets. Chlorine’s larger size and polarizability could alter binding kinetics but may increase metabolic susceptibility compared to fluorine .

Pharmacological Activity

α1-AR Antagonism

Indoline derivatives with substituted phenoxy acetyl groups, such as 5-[2-[4-[(substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline compounds, have demonstrated potent α1-AR antagonism with pA2 values >7.50 . Fluorine’s electron-withdrawing nature may enhance receptor affinity compared to non-halogenated analogs.

Cytotoxic and Antimicrobial Activity
  • Cytotoxicity: C5-O-substituted indole derivatives (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl analogs) exhibit cytotoxic activity comparable to doxorubicin against human cancer cell lines (COLO 205, SK-MEL-2) . However, these compounds differ structurally from 1-[(4-fluorophenoxy)acetyl]indoline, emphasizing the role of substitution patterns in activity.
  • Antimicrobial Activity: Indoline derivatives with sulfonyl or benzoyl groups (e.g., 6a-k in ) show broad-spectrum antibacterial and antifungal activity .

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